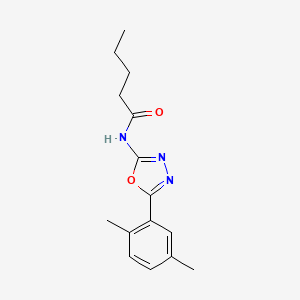
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pentanamide, also known as DPA-714, is a small molecule that has gained attention in the scientific community due to its potential applications in neuroimaging and neuroinflammation research. This compound has been shown to bind specifically to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes in the brain. In
作用機序
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pentanamide binds specifically to the TSPO, which is upregulated in activated microglia and astrocytes in the brain. This binding can be visualized and quantified using PET imaging, allowing for the visualization and quantification of neuroinflammation in vivo.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well-tolerated in animal studies. It does not cross the blood-brain barrier and is rapidly excreted from the body, making it an ideal candidate for in vivo imaging studies. However, it is important to note that TSPO expression is not specific to neuroinflammation and can also be upregulated in other conditions such as cancer and ischemia, which may affect the specificity of this compound for neuroinflammation.
実験室実験の利点と制限
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pentanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and labeled with radioisotopes for PET imaging. It has minimal toxicity and is well-tolerated in animal studies. However, its specificity for neuroinflammation may be limited by the upregulation of TSPO in other conditions such as cancer and ischemia.
将来の方向性
There are several future directions for the use of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pentanamide in neuroimaging and neuroinflammation research. One direction is the development of more specific TSPO ligands that can differentiate between different conditions that upregulate TSPO expression. Another direction is the use of this compound in combination with other imaging modalities such as magnetic resonance imaging (MRI) to provide a more comprehensive understanding of neuroinflammation in vivo. Additionally, the use of this compound in clinical studies may provide insights into the diagnosis and monitoring of neuroinflammatory diseases in humans.
合成法
The synthesis of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pentanamide involves a series of reactions starting with the reaction of 2,5-dimethylbenzoyl chloride with hydrazine hydrate to form 2,5-dimethylphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pentan-1-one. The final step involves the reaction of this intermediate with ammonia to form this compound.
科学的研究の応用
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pentanamide has been extensively studied for its potential applications in neuroimaging and neuroinflammation research. TSPO is upregulated in activated microglia and astrocytes in the brain, which are associated with neuroinflammation. Therefore, this compound can be used as a TSPO ligand to visualize and quantify neuroinflammation in vivo using positron emission tomography (PET) imaging. This has potential applications in the diagnosis and monitoring of neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease.
特性
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-5-6-13(19)16-15-18-17-14(20-15)12-9-10(2)7-8-11(12)3/h7-9H,4-6H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKGMLQSXIFFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]benzamide](/img/structure/B2702288.png)
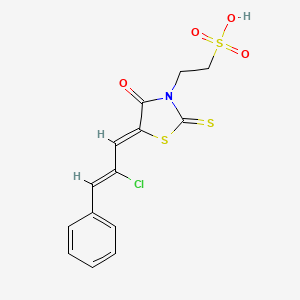
![3-(2-(indolin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2702290.png)
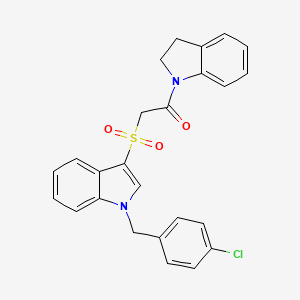

![2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)acetamide](/img/structure/B2702298.png)
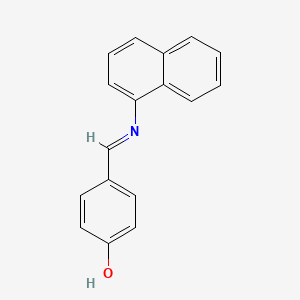
![2-[(Difluoromethyl)sulfanyl]aniline](/img/structure/B2702301.png)
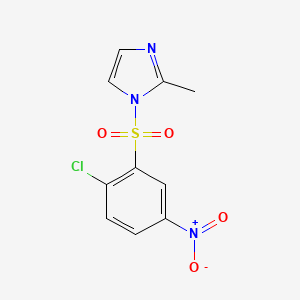
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2702304.png)
![N-(1,3-benzodioxol-5-yl)-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2702305.png)
![7-Chloro-8-methylimidazo[1,2-c]pyrimidine](/img/structure/B2702306.png)
![1,6,7-trimethyl-3-(4-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2702307.png)
![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2702308.png)